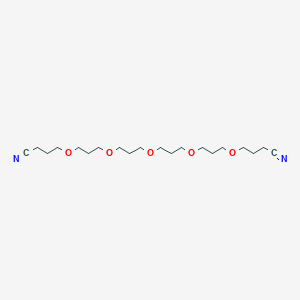![molecular formula C30H26 B14631888 1,1'-(Ethane-1,2-diyl)bis[4-(1-phenylethenyl)benzene] CAS No. 54378-45-9](/img/structure/B14631888.png)
1,1'-(Ethane-1,2-diyl)bis[4-(1-phenylethenyl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[4-(1-phenylethenyl)phenyl]ethane is an organic compound characterized by its unique structure, which includes two phenylethenyl groups attached to an ethane backbone
Preparation Methods
The synthesis of 1,2-Bis[4-(1-phenylethenyl)phenyl]ethane typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from readily available precursors.
Reaction Conditions: These reactions are usually carried out under mild conditions, with the use of appropriate solvents and bases to facilitate the coupling process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2-Bis[4-(1-phenylethenyl)phenyl]ethane undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the phenylethenyl groups to ethyl groups, altering the compound’s properties.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Scientific Research Applications
1,2-Bis[4-(1-phenylethenyl)phenyl]ethane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,2-Bis[4-(1-phenylethenyl)phenyl]ethane exerts its effects involves:
Comparison with Similar Compounds
1,2-Bis[4-(1-phenylethenyl)phenyl]ethane can be compared with other similar compounds, such as:
1,4-Bis(phenylethynyl)benzene: This compound has a similar structure but with ethynyl groups instead of ethenyl groups, leading to different chemical properties and reactivity.
1,2-Bis(diphenylphosphino)ethane: Another related compound, which contains phosphino groups, making it useful as a ligand in coordination chemistry.
Properties
CAS No. |
54378-45-9 |
|---|---|
Molecular Formula |
C30H26 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-(1-phenylethenyl)-4-[2-[4-(1-phenylethenyl)phenyl]ethyl]benzene |
InChI |
InChI=1S/C30H26/c1-23(27-9-5-3-6-10-27)29-19-15-25(16-20-29)13-14-26-17-21-30(22-18-26)24(2)28-11-7-4-8-12-28/h3-12,15-22H,1-2,13-14H2 |
InChI Key |
OUJKMKYGQMJCRI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)C(=C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Butyl-N'-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14631813.png)

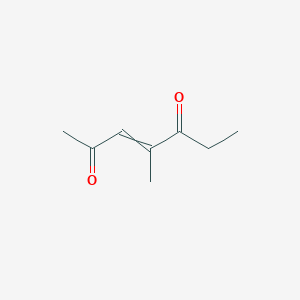
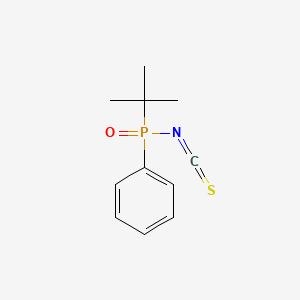
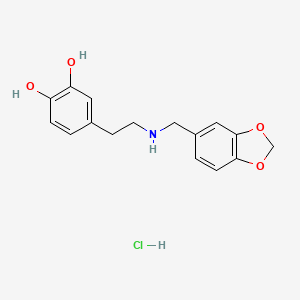
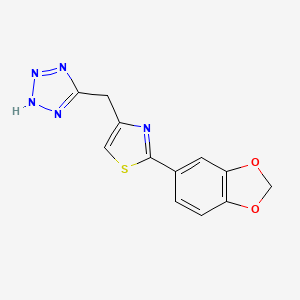
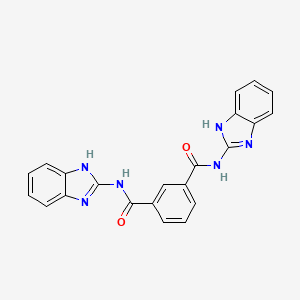
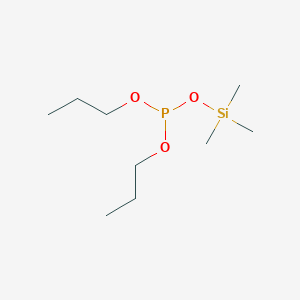
![{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene](/img/structure/B14631855.png)
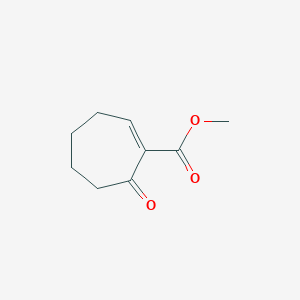
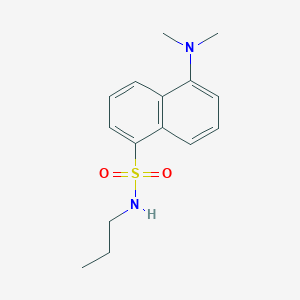
![[({2-[(5-tert-Butyl[1,1'-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide](/img/structure/B14631868.png)
![5H-[1,2,4]Triazolo[5,1-a]isoindol-5-one, 2-phenyl-](/img/structure/B14631870.png)
